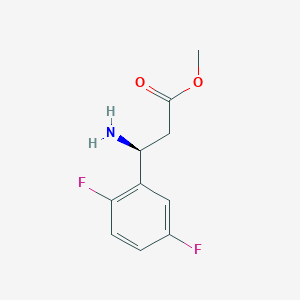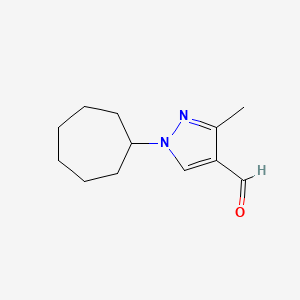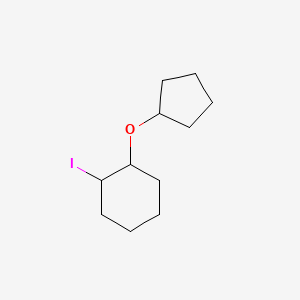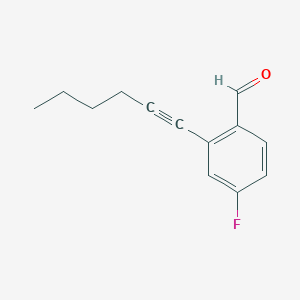
4-Fluoro-2-(hex-1-yn-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-(hex-1-yn-1-yl)benzaldehyde is an organic compound with the molecular formula C13H13FO It is characterized by the presence of a fluorine atom at the fourth position and a hex-1-yn-1-yl group at the second position on the benzaldehyde ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(hex-1-yn-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and hex-1-yne.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A palladium catalyst, such as palladium(II) acetate, is often used to facilitate the coupling reaction between the alkyne and the benzaldehyde.
Solvent: Common solvents for this reaction include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-2-(hex-1-yn-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-Fluoro-2-(hex-1-yn-1-yl)benzoic acid.
Reduction: 4-Fluoro-2-(hex-1-yn-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-(hex-1-yn-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to the presence of the fluorine atom.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds with anticancer or antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 4-Fluoro-2-(hex-1-yn-1-yl)benzaldehyde exerts its effects depends on the specific application:
Molecular Targets: In biological systems, the compound may interact with enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways by binding to specific molecular targets, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Vergleich Mit ähnlichen Verbindungen
4-Fluorobenzaldehyde: Lacks the hex-1-yn-1-yl group, making it less versatile in synthetic applications.
2-(Hex-1-yn-1-yl)benzaldehyde: Lacks the fluorine atom, which may reduce its utility in certain applications, such as biological imaging.
4-Fluoro-2-(prop-1-yn-1-yl)benzaldehyde: Similar structure but with a shorter alkyne chain, which may affect its reactivity and applications.
Uniqueness: 4-Fluoro-2-(hex-1-yn-1-yl)benzaldehyde is unique due to the combination of the fluorine atom and the hex-1-yn-1-yl group. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C13H13FO |
|---|---|
Molekulargewicht |
204.24 g/mol |
IUPAC-Name |
4-fluoro-2-hex-1-ynylbenzaldehyde |
InChI |
InChI=1S/C13H13FO/c1-2-3-4-5-6-11-9-13(14)8-7-12(11)10-15/h7-10H,2-4H2,1H3 |
InChI-Schlüssel |
ZZUZLSYSCZRLTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC1=C(C=CC(=C1)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


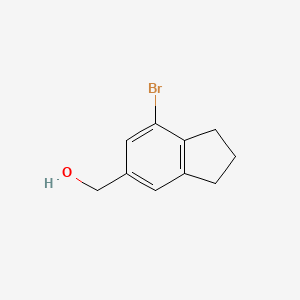
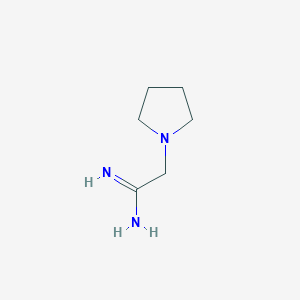
![6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime](/img/structure/B15277013.png)

![4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid](/img/structure/B15277030.png)
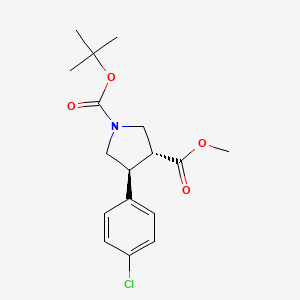
![5'-(tert-Butyl) 3'-ethyl 2',7'-dihydrospiro[cyclopropane-1,6'-pyrazolo[4,3-c]pyridine]-3',5'(4'H)-dicarboxylate](/img/structure/B15277040.png)
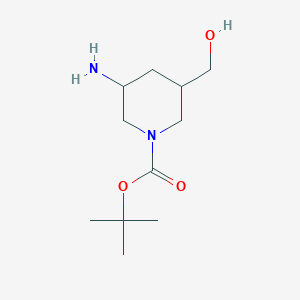

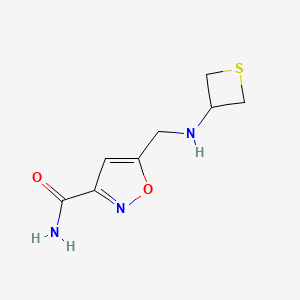
![3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B15277067.png)
